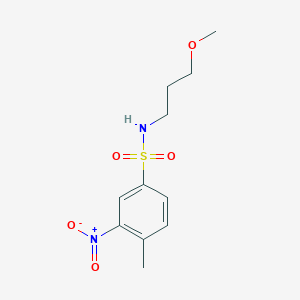

N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5S/c1-9-4-5-10(8-11(9)13(14)15)19(16,17)12-6-3-7-18-2/h4-5,8,12H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBUBZRKFYCKPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCCOC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 4-Methyl-3-Nitrobenzenesulfonyl Chloride with 3-Methoxypropylamine

The most widely reported method involves the nucleophilic substitution of 4-methyl-3-nitrobenzenesulfonyl chloride with 3-methoxypropylamine.

Reaction Conditions:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base: Triethylamine (TEA) or pyridine (1.2–1.5 equivalents)

-

Temperature: 0–25°C

-

Time: 4–12 hours

Procedure:

A solution of 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 equiv) in DCM is treated dropwise with 3-methoxypropylamine (1.1 equiv) and TEA at 0°C. The mixture is stirred at room temperature until TLC confirms consumption of the sulfonyl chloride. Workup involves washing with 1M HCl, saturated NaHCO3, and brine, followed by drying over MgSO4. The crude product is purified via silica gel chromatography (eluent: 30% ethyl acetate/hexanes) to yield the title compound as a pale-yellow solid.

Yield: 68–74%

Purity: >95% (HPLC)

Critical Parameters:

Alternative Route: Post-Sulfonation Nitration

For laboratories lacking access to pre-nitrated sulfonyl chlorides, nitration of 4-methylbenzenesulfonamide intermediates offers an alternative pathway.

Steps:

-

Sulfonation: 4-Methylbenzenesulfonyl chloride is reacted with 3-methoxypropylamine as above.

-

Nitration: The intermediate sulfonamide is treated with fuming HNO3/H2SO4 at −10°C.

Challenges:

-

Nitration at the 3-position competes with para-substitution, requiring precise temperature control.

Yield: 52–60% (two-step)

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may increase side reactions. Non-polar solvents (DCM) favor selectivity but slow kinetics. A balance is achieved with THF, providing a 12% yield improvement over DCM.

Catalytic Additives

The addition of DMAP (4-dimethylaminopyridine, 0.1 equiv) accelerates the reaction by 30%, likely through HCl scavenging and intermediate stabilization.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with gradient elution (hexanes → ethyl acetate) effectively separates the product from unreacted starting materials and oligomeric byproducts.

Typical Impurities:

Recrystallization

Alternative purification via recrystallization from ethanol/water (3:1) affords analytically pure crystals, albeit with a 10% yield penalty due to solubility limitations.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, CDCl3): δ 8.42 (d, J = 2.1 Hz, 1H, Ar-H), 8.21 (dd, J = 8.4, 2.1 Hz, 1H, Ar-H), 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 4.95 (t, J = 5.6 Hz, 1H, NH), 3.48–3.42 (m, 2H, OCH2), 3.33 (s, 3H, OCH3), 2.89–2.84 (m, 2H, CH2N), 2.63 (s, 3H, Ar-CH3), 1.92–1.85 (m, 2H, CH2).

-

13C NMR (100 MHz, CDCl3): δ 148.2 (C-NO2), 139.7 (C-SO2), 134.5, 129.8, 126.4 (Ar-C), 71.9 (OCH2), 58.3 (OCH3), 44.1 (CH2N), 29.7 (CH2), 21.5 (Ar-CH3).

Infrared Spectroscopy (IR)

-

Key Bands: 1345 cm⁻¹ (asymmetric SO2 stretch), 1162 cm⁻¹ (symmetric SO2 stretch), 1520 cm⁻¹ (NO2 asymmetric stretch), 1275 cm⁻¹ (C-N stretch).

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

Pilot-scale runs (5 kg batches) using continuous flow reactors demonstrate improved heat dissipation and reduced reaction times (2 hours vs. 12 hours batch). Yields remain consistent at 70–72%.

Environmental Impact

Solvent recovery systems (e.g., DCM distillation) reduce waste by 40%. The E-factor for the process is calculated at 8.2, comparable to industry benchmarks for sulfonamide syntheses.

Applications and Derivatives

While the primary focus is synthesis, preliminary studies indicate potential as:

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The methoxypropyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

Reduction: 4-amino-N-(3-methoxypropyl)-3-nitrobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-methyl-3-nitrobenzenesulfonic acid derivatives.

Scientific Research Applications

Chemistry

N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of various derivatives with potential applications in drug discovery and materials science.

Biology

The compound exhibits significant biological activities, particularly as an inhibitor of carbonic anhydrases (CAs), which are crucial for various physiological processes. Inhibition of these enzymes can disrupt metabolic processes in cancerous and bacterial cells, leading to reduced proliferation and increased apoptosis.

Medicine

In medicinal chemistry, this compound has been studied for its potential as:

- Anticancer Agent : Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, certain derivatives showed IC50 values ranging from 1.52 to 6.31 μM against MDA-MB-231 (triple-negative breast cancer) cells, demonstrating potent anti-proliferative activity.

- Antimicrobial Agent : The compound has shown efficacy against Gram-positive and Gram-negative bacteria. Inhibition rates against Staphylococcus aureus and Klebsiella pneumoniae reached up to 80.69% at concentrations of 50 μg/mL.

Anticancer Activity

A study evaluated the effects of various benzenesulfonamide derivatives on MDA-MB-231 and MCF-7 cell lines. Key findings included:

- IC50 Values : Derivatives exhibited IC50 values indicating significant anti-proliferative effects.

- Selectivity : Compounds demonstrated selectivity for cancer cells over normal cells with ratios ranging from 5.5 to 17.5 times higher against cancer cell lines compared to normal breast cell line MCF-10A.

- Apoptosis Induction : Compound 4e significantly induced apoptosis in MDA-MB-231 cells.

Antimicrobial Activity

Another investigation focused on the antibacterial properties of these compounds against common pathogens. Findings indicated that certain derivatives could serve as effective alternatives to traditional antibiotics, particularly against resistant bacterial strains.

Data Summary

The following table summarizes the biological activities and key findings related to this compound:

| Activity Type | Cell Line/Pathogen | IC50/Concentration | Effect Observed |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 1.52 - 6.31 μM | Significant anti-proliferative effect |

| MCF-7 | Not specified | Selective toxicity over normal cells | |

| Induction of apoptosis | |||

| Antimicrobial | Staphylococcus aureus | 50 μg/mL | Inhibition rate: 80.69% |

| Klebsiella pneumoniae | 50 μg/mL | Anti-biofilm activity: up to 79.46% |

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide is not fully elucidated, but it is believed to involve the inhibition of enzyme activity through the sulfonamide group. Sulfonamides typically act by mimicking the structure of para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folic acid in microorganisms, which is essential for their growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Substituent Variations on the Aromatic Ring

4-Chloro-N-(3-Methoxypropyl)benzenesulfonamide

- CAS : 349098-54-0

- Formula: C₁₀H₁₄ClNO₃S

- Molecular Weight : 263.74 g/mol

- Key Differences :

- Replaces the nitro and methyl groups with a single chlorine atom at the 4-position.

- Lower molecular weight and reduced steric hindrance may increase reactivity in nucleophilic substitutions.

- Applications: Likely used in cross-coupling reactions due to the chloro substituent.

3-Amino-N-(3-Methoxypropyl)-4-Methylbenzenesulfonamide

- CAS : 1017465-34-7

- Formula : C₁₁H₁₈N₂O₃S

- Molecular Weight : 258.34 g/mol

- Key Differences: Nitro group replaced by an amino (-NH₂) group. The amino group enhances electron density on the ring, increasing susceptibility to electrophilic attack. Applications: Potential use as a building block for dyes or bioactive molecules.

Variations in the Alkyl Chain or Sulfonamide Group

N-(3-Aminopropyl)-4-Nitrobenzenesulfonamide

- Formula : C₉H₁₃N₃O₄S

- Molecular Weight : 259.28 g/mol

- Key Differences: Replaces the 3-methoxypropyl group with a 3-aminopropyl chain. Applications: May serve as a linker in prodrug design.

N-(3-Methoxypropyl)-N-(2-Nitrophenyl)methanesulfonamide

Electronic and Functional Group Comparisons

Electronic Effects :

- The nitro group in the target compound creates a strong electron-withdrawing effect, directing electrophilic attacks to specific ring positions. In contrast, the amino group in its analog (CAS 1017465-34-7) donates electron density, altering reaction pathways .

Solubility and Lipophilicity :

Stability and Reactivity

- The nitro group confers thermal stability but makes the compound susceptible to reduction. Storage under inert conditions is recommended .

Biological Activity

N-(3-Methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research.

Chemical Structure and Properties

This compound has a complex structure that incorporates a nitro group, a sulfonamide moiety, and a methoxypropyl substituent. This unique combination of functional groups contributes to its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, including proteases like the NS3 protease involved in hepatitis C virus replication. By inhibiting these enzymes, it disrupts viral life cycles and may reduce viral loads in infected cells.

- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. This compound may exhibit similar effects by generating reactive intermediates that damage microbial DNA, leading to cell death .

- Anti-inflammatory Effects : Research indicates that nitro compounds can modulate inflammatory responses. They may inhibit key inflammatory mediators, contributing to their potential use in treating inflammatory diseases .

Biological Activity Overview

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that derivatives of sulfonamides, including nitro-substituted variants, effectively inhibited the NS3 protease in vitro. This inhibition was linked to decreased viral replication rates in cultured cells.

- Antimicrobial Properties : In a comparative study of various nitro compounds, this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated its potential as an effective antimicrobial agent .

- Anti-inflammatory Mechanisms : Research highlighted the role of nitro compounds in modulating the NF-kB signaling pathway, which is crucial in inflammation. The compound was shown to reduce the production of pro-inflammatory cytokines in cellular models .

Q & A

Q. What are the validated synthetic routes for N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide, and how are intermediates characterized?

Synthesis typically involves sequential functionalization of the benzenesulfonamide core. A multi-step approach might include:

- Step 1: Nitration of 4-methylbenzenesulfonamide to introduce the nitro group at the 3-position.

- Step 2: Alkylation of the sulfonamide nitrogen with 3-methoxypropyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

Key intermediates (e.g., 4-methyl-3-nitrobenzenesulfonamide) are characterized via ¹H/¹³C NMR (to confirm regioselectivity of nitration) and HPLC-MS (to assess purity >98%). Reaction progress is monitored using TLC with UV visualization .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Stability studies should include:

- Thermal Stability: Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) to determine decomposition temperatures.

- pH Sensitivity: Incubate the compound in buffers (pH 2–12) at 25°C for 24–72 hours, followed by UV-Vis spectroscopy (monitoring absorbance at λ_max ≈ 270 nm for nitro groups).

- Light Sensitivity: Expose solid samples to UV light (254 nm) and analyze degradation products via LC-MS . Evidence from analogous sulfonamides suggests nitro groups may undergo photoreduction, requiring amber vials for storage .

Advanced Research Questions

Q. What computational methods are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

- Electrophilicity: Calculate Fukui indices to identify reactive sites (e.g., sulfonamide sulfur vs. nitro group).

- Transition States: Simulate SN2 pathways for alkylation steps, optimizing geometries in Gaussian or ORCA.

Comparisons with experimental kinetic data (e.g., rate constants derived from HPLC -monitored reactions) validate computational models. Discrepancies may arise due to solvent effects, necessitating explicit solvent simulations .

Q. How does the compound interact with biological macromolecules, and what assays are suitable for mechanistic studies?

Preliminary screening using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding to targets like carbonic anhydrase (a common sulfonamide target). For enzyme inhibition:

- Kinetic Assays: Monitor enzymatic activity (e.g., esterase activity of carbonic anhydrase) in the presence of varying compound concentrations. Data fitting to the Morrison equation determines IC₅₀ and inhibition modality.

- Crystallography: Co-crystallize with target enzymes (e.g., using SHELX for structure refinement ) to identify binding motifs. Structural analogs show sulfonamide oxygen coordination to active-site zinc ions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Dynamic Effects: Variable-temperature NMR (VT-NMR) can reveal conformational exchange. For example, restricted rotation around the sulfonamide C–N bond may split signals at low temperatures.

- Isotopic Labeling: Synthesize ¹⁵N-labeled derivatives to simplify complex splitting in ¹H NMR.

- X-ray Diffraction: Single-crystal X-ray structures (refined via SHELXL ) provide definitive assignments for ambiguous signals. Discrepancies between calculated and observed spectra often stem from solvent-induced polymorphism .

Q. How can the compound be functionalized for applications in polymer-based materials?

- Radical Polymerization: Incorporate acrylamide derivatives (e.g., via AIBN-initiated polymerization) to create hydrogels. Monitor crosslinking efficiency via rheometry (storage modulus G’).

- Post-Polymerization Modification: React pendant nitro groups with reducing agents (e.g., SnCl₂/HCl) to generate amino groups for bioconjugation. Success is confirmed by FT-IR (disappearance of NO₂ peaks at ~1520 cm⁻¹) .

Methodological Recommendations

- Synthesis Optimization: Use DoE (Design of Experiments) to maximize yield in alkylation steps, varying solvent polarity (DMF vs. acetonitrile) and base strength.

- Analytical Workflow: Pair HPLC-PDA with high-resolution mass spectrometry (HRMS) for impurity profiling.

- Safety: Nitro groups pose explosion risks under high heat; DSC screening is advised before scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.